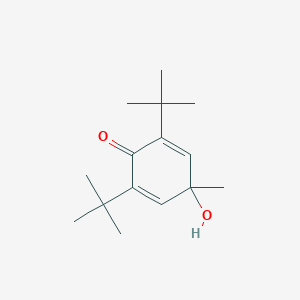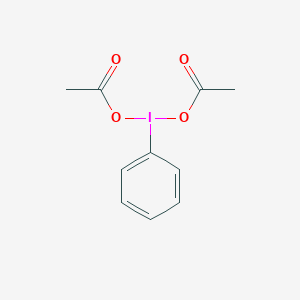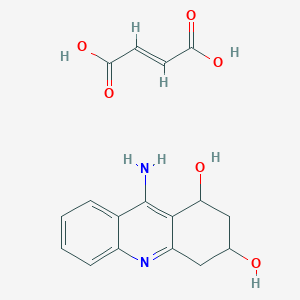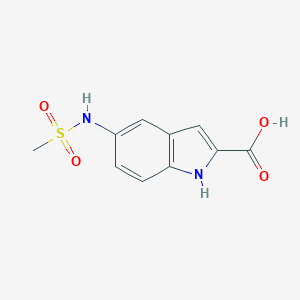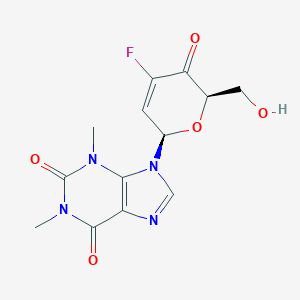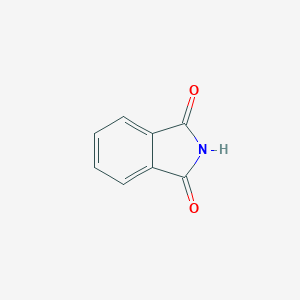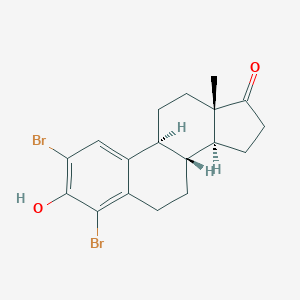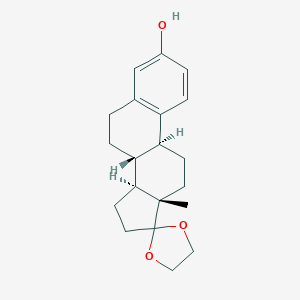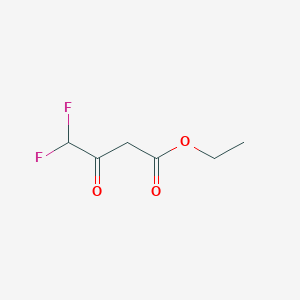![molecular formula C9H16N2O B116621 Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) CAS No. 145105-70-0](/img/structure/B116621.png)
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI), also known as DMAPT, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cancer.
作用机制
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) exerts its effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the transcriptional regulation of genes involved in inflammation, immunity, and cell survival. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the activity of IKKβ, a key kinase that activates NF-κB, leading to the suppression of NF-κB-dependent gene expression.
生化和生理效应
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have several biochemical and physiological effects. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) also sensitizes cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) protects neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be performed on a large scale, making it a viable candidate for drug development. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) in lab experiments. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is a potent inhibitor of the NF-κB pathway, which is involved in many physiological processes, making it difficult to study the specific effects of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) on a particular disease or pathway. Additionally, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have off-target effects, which may limit its therapeutic potential.
未来方向
There are several future directions for the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). One potential direction is the development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)-based therapies for cancer, inflammation, and neurodegenerative disorders. Another potential direction is the identification of new targets and pathways that are regulated by Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Additionally, the development of more potent and selective inhibitors of the NF-κB pathway may improve the therapeutic potential of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Overall, the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) have the potential to lead to the development of new and effective therapies for various diseases.
合成方法
The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) involves the reaction of 2-acetylpyridine with dimethylamine in the presence of sodium borohydride. The resulting product is then purified using column chromatography to obtain pure Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is relatively simple and can be performed on a large scale, making it a viable candidate for drug development.
科学研究应用
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to protect neurons from oxidative stress and apoptosis.
属性
CAS 编号 |
145105-70-0 |
|---|---|
产品名称 |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC 名称 |
1-[1-(dimethylamino)-3,4-dihydro-2H-pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)9-6-4-5-7-11(9)10(2)3/h5,7,9H,4,6H2,1-3H3 |
InChI 键 |
WOWHZTBOIVILEK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC=CN1N(C)C |
规范 SMILES |
CC(=O)C1CCC=CN1N(C)C |
同义词 |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



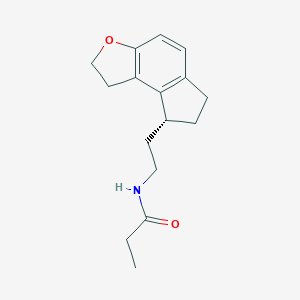
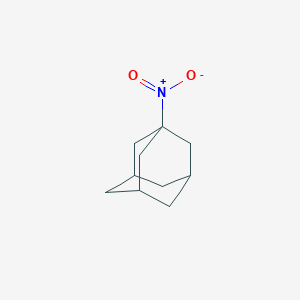
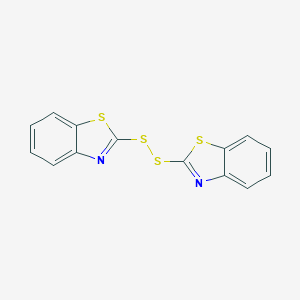
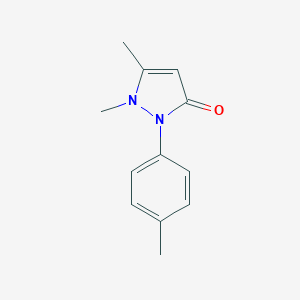
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)
